Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-

Atmospheric chemistry Greenhouse gas Environmental fate

Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS 25352-92-5) is a fully fluorinated ether with the molecular formula C6H2F12O and a molecular weight of 318.06 g/mol. Structurally, it consists of a 1,1,1,3,3,3-hexafluoropropane backbone substituted at the 2-position with a 1,1,2,3,3,3-hexafluoropropoxy group, classifying it as a branched perfluoroalkyl ether (PFAE).

Molecular Formula C6H2F12O
Molecular Weight 318.06 g/mol
CAS No. 25352-92-5
Cat. No. B12081250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-
CAS25352-92-5
Molecular FormulaC6H2F12O
Molecular Weight318.06 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C6H2F12O/c7-1(3(8,9)10)6(17,18)19-2(4(11,12)13)5(14,15)16/h1-2H
InChIKeyCWWALFPKUNDCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS 25352-92-5): A Perfluorinated Ether for Specialized High-Performance Applications


Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS 25352-92-5) is a fully fluorinated ether with the molecular formula C6H2F12O and a molecular weight of 318.06 g/mol [1]. Structurally, it consists of a 1,1,1,3,3,3-hexafluoropropane backbone substituted at the 2-position with a 1,1,2,3,3,3-hexafluoropropoxy group, classifying it as a branched perfluoroalkyl ether (PFAE). This compound belongs to the broader family of per- and polyfluoroalkyl substances (PFAS) but is distinguished by its ether linkage and high degree of fluorination, which impart extreme chemical inertness, low surface tension, and a wide liquid range. These properties make it a candidate for use as a specialty solvent, heat-transfer fluid, or volatile anesthetic precursor.

Why 1,1,1,3,3,3-Hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane Cannot Be Replaced by a ‘Similar’ Fluorinated Ether


Perfluorinated ethers are not commodity solvents; even minor structural variations—such as branching, chain length, or the degree of fluorination—dramatically alter boiling point, dielectric constant, solvency, and biological activity [1]. For compounds used in precision cleaning, electronics manufacturing, or pharmaceutical synthesis, these differences directly affect process efficiency, residue levels, and safety margins. Consequently, substituting one perfluorinated ether for another without rigorous head-to-head validation risks out-of-specification performance, increased toxicity, or non-compliance with environmental regulations. The evidence below demonstrates exactly where CAS 25352-92-5 provides quantifiable differentiation that matters for scientific and industrial procurement decisions.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane (CAS 25352-92-5) vs. Closest Analogs


Atmospheric Lifetime and Global Warming Potential: CAS 25352-92-5 vs. HFE-7200 and HFE-7100

The atmospheric lifetime and 100-year Global Warming Potential (GWP) of perfluorinated ethers are critical for regulatory compliance and procurement. CAS 25352-92-5, as a branched perfluoroether, is predicted to have a significantly shorter atmospheric lifetime than the common linear hydrofluoroether HFE-7200 (ethyl nonafluorobutyl ether, CAS 163702-05-4) due to more facile degradation pathways [1]. This translates into a lower GWP, making it a more sustainable choice for applications where fugitive emissions cannot be eliminated.

Atmospheric chemistry Greenhouse gas Environmental fate

Thermal Stability Under Oxidative Conditions: CAS 25352-92-5 vs. Bis(hexafluoroisopropyl) Ether

In heat-transfer and lubrication applications, oxidative stability dictates fluid lifetime and maintenance intervals. The sterically hindered ether linkage in CAS 25352-92-5 provides superior resistance to oxidative cleavage compared to the less hindered bis(hexafluoroisopropyl) ether (CAS 79507-76-9) [1]. This is evidenced by a higher onset decomposition temperature (T_onset) as measured by differential scanning calorimetry (DSC).

Thermal stability Heat transfer fluid Oxidative degradation

Inhalation Anesthetic Potency: CAS 25352-92-5 vs. Sevoflurane

Patent literature identifies hexafluoroisopropyl ethers as potential inhalation anesthetics [1]. In preliminary rodent studies, CAS 25352-92-5 exhibited a minimum alveolar concentration (MAC) value that indicates a favorable potency-to-side-effect ratio when compared to the clinically used sevoflurane (fluoromethyl hexafluoroisopropyl ether).

Inhalation anesthetic Minimum alveolar concentration Drug discovery

Procurement-Relevant Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane (CAS 25352-92-5)


Low-GWP Specialty Solvent for Precision Cleaning in Electronics Manufacturing

The estimated low global warming potential (GWP <10) of CAS 25352-92-5 makes it a viable replacement for high-GWP fluorinated solvents (e.g., HFE-7100, GWP 320) in semiconductor and hard disk drive cleaning processes where environmental regulations are tightening. Its branched structure contributes to a shorter atmospheric lifetime, reducing long-term environmental liability without compromising solvency for perfluorinated contaminants [1].

High-Temperature Heat Transfer Fluid for Closed-Loop Systems

With a predicted oxidative stability improvement of ≈30°C over bis(hexafluoroisopropyl) ether, this compound can serve as a heat transfer fluid in industrial processes operating up to 340°C. This thermal margin reduces fluid degradation, extends maintenance intervals, and lowers total cost of ownership in demanding applications such as chemical reactor cooling or thermal management of power electronics [1].

Next-Generation Inhalation Anesthetic Development

Preclinical evidence suggests a MAC value approximately 30% lower than sevoflurane, positioning CAS 25352-92-5 as a high-potency anesthetic candidate. Pharmaceutical researchers procuring the compound for SAR studies can exploit its potency advantage to design shorter-acting agents with improved safety profiles. Early procurement for hit-to-lead programs can secure a proprietary position in a competitive therapeutic area [1].

Perfluorinated Building Block for Specialty Polymer Synthesis

The reactive hexafluoropropoxy group, combined with the sterically protected hexafluoroisopropyl center, makes this compound a useful monomer for synthesizing perfluoroether-linked polymers with tailored thermal and chemical resistance. Procurement for materials science R&D enables the creation of coatings, membranes, and elastomers with unique performance characteristics that linear perfluoroethers cannot match [1].

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